o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is a derivative of the well-known proton pump inhibitor, Omeprazole. This compound is characterized by the addition of a toluoyl group and a deuterated form of the 5-hydroxy metabolite of Omeprazole, which enhances its stability and alters its pharmacokinetic properties. The compound is classified as a pharmaceutical intermediate and is primarily used in research settings to study drug metabolism and pharmacodynamics.
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 falls under the category of sulfides and pharmaceutical intermediates. Its chemical structure includes elements typical of sulfoxides and sulfides, which are important in medicinal chemistry for their role in drug metabolism.
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves several steps:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
The molecular formula for o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is .
The structural representation can be visualized using molecular modeling software or through chemical databases like PubChem .
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 participates in various chemical reactions typical for sulfides:
These reactions are essential for understanding its metabolic pathways in biological systems .
The mechanism by which o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 operates involves:
This mechanism is crucial for its potential application in studying drug interactions and metabolism .
Relevant data regarding melting points, boiling points, and spectral properties can be obtained from chemical suppliers or databases .
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 has several scientific applications:
These applications highlight its significance in advancing pharmaceutical sciences and improving therapeutic strategies .
Systematic Nomenclature:The compound is formally designated as [4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate according to IUPAC conventions. This name precisely defines:
Molecular Specifications:
Structural Characteristics:The molecule integrates three key pharmacophores:
Table 1: Structural Features of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 and Related Compounds
| Compound | Core Structure | Benzimidazole Substitution | Pyridine Substitution | Bridge Type | Special Features |
|---|---|---|---|---|---|
| o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 | Benzimidazole + Pyridine | 6-(OCD₃) | 4-OCH₃, 3-CH₃, 5-CH₃ | Sulfide (-S-) | o-Toluoyl ester; Deuterium label |
| Omeprazole | Benzimidazole + Pyridine | 5-OCH₃, 6-CH₃? | 4-OCH₃, 3-CH₃, 5-CH₃ | Sulfoxide (-SO-) | Prototype PPI |
| 5-Hydroxy Omeprazole | Benzimidazole + Pyridine | 5-OH, 6-CH₃? | 4-OCH₃, 3-CH₃, 5-CH₃ | Sulfoxide (-SO-) | Major hydroxylated metabolite |
| Omeprazole Sulfide | Benzimidazole + Pyridine | 5-OCH₃, 6-CH₃? | 4-OCH₃, 3-CH₃, 5-CH₃ | Sulfide (-S-) | Metabolic reduction product |
Metabolic Pathway Tracing:The incorporation of three deuterium atoms (trideuteriomethoxy group) creates a distinct mass shift (+3 Da) compared to its non-deuterated counterpart. This enables precise differentiation in mass spectrometry-based assays, allowing researchers to:
Advantages of Deuterium Labeling:
Analytical Applications:o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is specifically employed in:
Table 2: Key Advantages of Deuterium Labeling in Pharmaceutical Research
| Application | Mechanism | Benefit for o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 |
|---|---|---|
| Mass Spectrometry | Mass shift detection | Enables discrimination from endogenous compounds and non-deuterated metabolites |
| Metabolic Studies | Kinetic isotope effect | Potential reduction in specific metabolic degradation rates (e.g., demethylation) |
| Quantitative Bioanalysis | Isotopic internal standard | Improves accuracy and precision in pharmacokinetic assays by correcting for extraction efficiency and matrix effects |
| Enzyme Kinetics | Isotope tracing | Facilitates studies on CYP450 isozyme specificity in omeprazole metabolism |
Metabolic Context:This deuterated compound is a synthetic analog of 5-hydroxy omeprazole sulfide – a downstream metabolite in omeprazole's biotransformation pathway. Omeprazole metabolism proceeds through multiple oxidative and reductive pathways:
Omeprazole (sulfoxide) ↓ CYP2C19/CYP3A4 5-Hydroxy Omeprazole (major metabolite) ↓ Reduction 5-Hydroxy Omeprazole Sulfide ↓ Conjugation o-Toluoyl-5-hydroxy Omeprazole Sulfide (conjugated metabolite) The deuterated version specifically targets the late-phase conjugated metabolite, enabling researchers to elucidate the pharmacokinetic behavior of omeprazole's terminal metabolites [4] [7].
Role in Metabolite Synthesis:o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 serves as:
Comparative Research Significance:Among deuterated omeprazole analogs (e.g., 5-O-Desmethyl Omeprazole-d3 Sulfide [CAS 1189968-01-1], Omeprazole sulfide-(5-methoxy-d3) [CAS 922730-98-1]), this compound holds unique value due to:
Current Research Status:While the non-deuterated o-toluoyl metabolite is well-established in omeprazole metabolism studies [4], the deuterated version represents a sophisticated tool for advanced pharmaceutical analysis. Its discontinued commercial availability underscores its specialized application in targeted research rather than routine use. Current applications focus on mechanistic studies of metabolic chiral switching and inter-individual variation in PPI metabolism linked to pharmacogenomic differences in CYP450 enzymes.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5